4-Chloro-5-methylpyrimidine
Overview
Description
4-Chloro-5-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H5ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylpyrimidine typically involves the chlorination of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_6\text{N}_2 + \text{POCl}_3 \rightarrow \text{C}_5\text{H}_5\text{ClN}_2 + \text{HCl} + \text{POCl}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. One such method includes the use of chlorinating agents like thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of 4-substituted-5-methylpyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
4-Chloro-5-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylpyrimidine largely depends on its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The chlorine atom and the methyl group on the pyrimidine ring contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4-Chloro-6-methylpyrimidine
- 4-Chloro-5,6-dimethylpyrimidine
- 4,6-Dichloro-5-methylpyrimidine
Comparison: 4-Chloro-5-methylpyrimidine is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
4-chloro-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDVPWWBNQKLAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520125 | |
Record name | 4-Chloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51957-32-5 | |
Record name | 4-Chloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the regioselectivity challenges associated with synthesizing 4-chloro-5-methylpyrimidine, and how can they be addressed?
A1: Synthesizing this compound presents a regioselectivity challenge when using 2,4-dichloropyrimidine as a starting material. [, ] Reactions with N-substituted cyclic amines can yield both 2-amino-4-chloro-5-methylpyrimidines (the desired product) and the isomeric 4-amino-2-chloro-5-methylpyrimidines. This occurs because both the 2- and 4- positions of 2,4-dichloropyrimidine are susceptible to nucleophilic attack.
Q2: What are the advantages of the two-step synthesis of this compound from 4,6-dichloro-5-methylpyrimidine?
A2: Synthesizing this compound from 4,6-dichloro-5-methylpyrimidine, as described in the research, offers several advantages. [] This two-step approach boasts a high total product yield of 91%, indicating its efficiency and cost-effectiveness for potential industrial production.
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